molecular formula C18H23NO5S B12641908 benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol CAS No. 920799-95-7

benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol

Cat. No.: B12641908
CAS No.: 920799-95-7
M. Wt: 365.4 g/mol
InChI Key: LCNZPYBWLVZSPD-UTONKHPSSA-N
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Description

Benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol is a complex organic compound that combines the properties of benzenesulfonic acid and a morpholine derivative

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol undergoes various chemical reactions typical of aromatic sulfonic acids and morpholine derivatives. These include:

    Oxidation: The compound can be oxidized to form sulfonyl chlorides and other derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.

    Substitution: Electrophilic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus pentachloride (PCl5) for the formation of sulfonyl chlorides, and reducing agents such as sodium borohydride (NaBH4) for reduction reactions .

Major Products

The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and esters. Dehydration with phosphorus pentoxide yields benzenesulfonic acid anhydride .

Scientific Research Applications

Benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the morpholine derivative can interact with hydrophobic pockets in the target molecules. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Sulfanilic acid
  • p-Toluenesulfonic acid
  • Phenylsulfonic acid

Uniqueness

Benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol is unique due to the presence of both a sulfonic acid group and a morpholine derivative in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

920799-95-7

Molecular Formula

C18H23NO5S

Molecular Weight

365.4 g/mol

IUPAC Name

benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol

InChI

InChI=1S/C12H17NO2.C6H6O3S/c1-2-13-7-8-15-12(9-13)10-3-5-11(14)6-4-10;7-10(8,9)6-4-2-1-3-5-6/h3-6,12,14H,2,7-9H2,1H3;1-5H,(H,7,8,9)/t12-;/m1./s1

InChI Key

LCNZPYBWLVZSPD-UTONKHPSSA-N

Isomeric SMILES

CCN1CCO[C@H](C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCN1CCOC(C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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